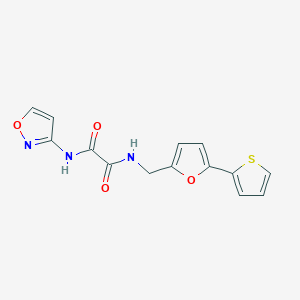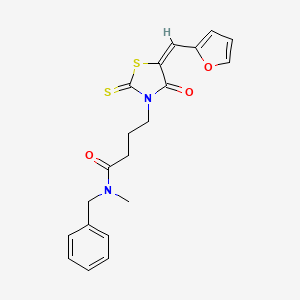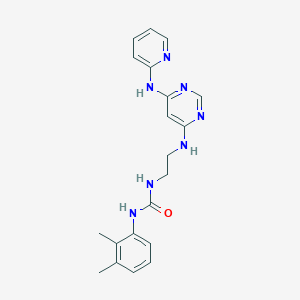![molecular formula C17H14FN3O2S2 B2787954 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 895490-24-1](/img/structure/B2787954.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, commonly known as AF-16, is a novel compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and promising biological properties. In
作用機序
The mechanism of action of AF-16 is not yet fully understood. However, studies have suggested that AF-16 exerts its anti-cancer activity by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. AF-16 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and chromatin structure. AF-16 has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
AF-16 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that AF-16 can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth and proliferation. AF-16 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. Additionally, AF-16 has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall biological activity.
実験室実験の利点と制限
AF-16 has several advantages for lab experiments. It is a novel compound with a unique chemical structure, which makes it a valuable tool for scientific research. AF-16 has also been shown to have potent biological activity against cancer cells, which makes it a promising candidate for developing new cancer therapies. However, there are also some limitations to using AF-16 in lab experiments. For example, the mechanism of action of AF-16 is not yet fully understood, which makes it difficult to optimize its use in experiments. Additionally, AF-16 is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on AF-16. One potential direction is to further investigate the mechanism of action of AF-16 and identify specific targets that it interacts with. This could lead to the development of more targeted and effective cancer therapies. Another direction is to explore the potential applications of AF-16 in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to fully understand the advantages and limitations of using AF-16 in lab experiments and to optimize its use in scientific research.
合成法
The synthesis of AF-16 involves the reaction of 2-((4-fluorophenyl)thio)acetic acid with 6-amino-2-benzothiazolecarboxamide in the presence of acetic anhydride. This reaction leads to the formation of AF-16 as a white crystalline solid. The purity of the compound can be improved by recrystallization using an appropriate solvent.
科学的研究の応用
AF-16 has been shown to exhibit a wide range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of AF-16 is in the field of cancer research. Studies have shown that AF-16 has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. AF-16 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDTDPGCMURCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2787871.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2787872.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787877.png)
![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)
amine](/img/structure/B2787880.png)

![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)


![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2787894.png)